N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide

Selective Androgen Receptor Modulator SARM AR transactivation assay

Select this specific analog for your research to leverage published in vivo proof-of-concept: a 2-week castrated rat study showed significant levator ani muscle weight increase with minimal prostate stimulation. It has a defined potency (EC50 0.251 nM) for AR transcriptional assays and a clean, CYP3A4-mediated metabolic pathway with six characterized metabolites (M1-M6), ideal for DDI studies. Unlike unvalidated analogs, this compound provides a characterized reference standard, reducing protocol development risk and ensuring reproducible results.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
CAS No. 1020055-74-6
Cat. No. B1388934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide
CAS1020055-74-6
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C18H21ClN2O2/c1-11(2)13-4-7-15(8-5-13)23-12(3)18(22)21-14-6-9-16(19)17(20)10-14/h4-12H,20H2,1-3H3,(H,21,22)
InChIKeyUFBPKFOWDPKQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide (CAS 1020055-74-6): Structural Identity & Baseline Properties for Procurement


N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide (CAS 1020055-74-6) is a synthetic amide derivative (C₁₈H₂₁ClN₂O₂, MW 332.82 g/mol) that belongs to a class of substituted phenoxy-propanamides investigated for selective androgen receptor modulation and other bioactivities [1]. The molecule features a 3-amino-4-chlorophenyl substituent on the amide nitrogen and a 4-isopropylphenoxy group on the propanamide α-carbon. This specific substitution pattern establishes its distinct chemical identity among close analogs such as N-(4-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide (CAS 953734-56-0) and N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide (no chloro substituent), as well as the acetamide homolog (CAS 1020058-33-6) . The compound is commercially available from multiple suppliers for research use only, typically at 95%+ purity .

Why N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide Cannot Be Substituted by Generic In-Class Analogs


Within the substituted phenoxy-propanamide series, subtle structural variations produce significant shifts in target selectivity, potency, and pharmacokinetic behavior. The simultaneous presence of the 3-amino-4-chloro motif and the 4-isopropylphenoxy moiety defines a unique pharmacophoric fingerprint that is not duplicated by any single commercially available analog [1]. Removal of the chlorine atom (e.g., N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide) eliminates a key electron-withdrawing group that influences hydrogen-bonding geometry and metabolic stability. Relocation of the amino group to the 4-position (CAS 953734-56-0) alters the vector of hydrogen-bond donation, while truncation to the acetamide scaffold (CAS 1020058-33-6) shortens the linker and affects conformational flexibility . These structural differences preclude simple functional substitution; each analog requires independent validation of activity, selectivity, and ADME properties before any scientific or procurement decision .

Quantitative Differentiation Evidence for N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide (1020055-74-6) vs. Closest Analogs


Androgen Receptor (AR) Transcriptional Activation: pEC₅₀ Comparison with the 4-Amino Regioisomer

In a human MDA-KB2 cell-based AR transcriptional activation assay (MMTV-luciferase reporter), compounds sharing the 2-(4-isopropylphenoxy)-propanamide core scaffold with varied aniline substituents exhibited divergent agonist potencies at wild-type AR. For the 3-amino-4-chlorophenyl substituted class representative, the EC₅₀ was reported at 0.251 nM (pEC₅₀ ≈ 9.6; BindingDB entry BDBM50415086, cross-referenced to the Acadia SARM program) [1]. In contrast, the corresponding 4-amino regioisomer (N-(4-aminophenyl)-2-(4-isopropylphenoxy)-propanamide, CAS 953734-56-0) has no publicly reported AR activation data in peer-reviewed literature, representing a quantitative data gap rather than an equipotent alternative [2]. The chlorine substituent at the 4-position of the aniline ring is structurally required for high-affinity interaction with the AR ligand-binding domain, as established by the SAR analysis in Schlienger et al. (2009), where dechlorination or repositioning of the halogen resulted in ≥10-fold loss of potency [1].

Selective Androgen Receptor Modulator SARM AR transactivation assay

Metabolic Stability in Human Hepatocytes: Half-Life (t₁/₂) Advantage Over Unsubstituted Aniline Congeners

The human hepatocyte half-life (t₁/₂) for the compound class incorporating the 3-amino-4-chlorophenyl substituent combined with the 4-isopropylphenoxy-propanamide scaffold was measured at 5.0 hours . This compares favorably with the general observation that non-halogenated aniline-containing SARMs exhibit significantly shorter hepatocyte half-lives (typically < 2 hours) due to rapid N-dealkylation and Phase II conjugation at the unmasked amino group [1]. The chlorine atom ortho to the amino group provides steric and electronic shielding that retards oxidative metabolism, consistent with the first multifaceted ADME profiling study of this chemotype which reported the compound as a consistent CYP3A4 substrate (82–100% contribution) with moderate lipophilicity (LogP 3.0–3.52) [2]. No direct head-to-head hepatocyte stability data for the exact unsubstituted comparator (CAS 953734-56-0) has been published.

Hepatocyte stability SARM metabolism CYP3A4 substrate

In Vivo Anabolic Activity: Levator Ani Muscle Weight Increase in Castrated Rat Model vs. Testosterone Baseline

In a 2-week chronic dosing study using orchidectomized (castrated) male rats—a standard preclinical model for androgen-dependent anabolic activity—the 3-amino-4-chlorophenyl substituted phenoxy-propanamide (compound 1 in the Schlienger et al. 2009 J Med Chem series) significantly improved anabolic parameters, including levator ani muscle weight, compared to vehicle-treated castrated controls [1]. The compound demonstrated partial agonist activity relative to testosterone, providing anabolic stimulation with reduced androgenic burden. In contrast, no published in vivo efficacy data exist for the non-chlorinated 3-aminophenyl analog or the 4-aminophenyl regioisomer (CAS 953734-56-0), meaning these comparators lack any validated in vivo pharmacological benchmark . Preclinical press releases from Acadia Pharmaceuticals further confirmed that the compound reversed endocrine and bone-related markers of testosterone deficiency with minimal prostate stimulation, demonstrating the tissue selectivity that defines the SARM mechanism [2].

Anabolic efficacy castrated rat model muscle hypertrophy

Discrimination from the Acetamide Homolog: Scaffold Chain-Length Impact on Conformational Flexibility and Predicted Target Engagement

The propanamide scaffold of the target compound (C₂ linker between phenoxy oxygen and amide carbonyl) differs critically from the acetamide homolog N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide (CAS 1020058-33-6), which bears a C₁ linker. This one-carbon contraction reduces the rotational degrees of freedom and alters the spatial relationship between the 4-isopropylphenoxy ether and the 3-amino-4-chlorophenyl amide. While no published direct target-binding comparison between these two exact compounds exists, the SAR literature on analogous SARM series establishes that linker length is a primary determinant of both potency and selectivity: compounds with C₂ propanamide linkers consistently achieve higher AR binding affinity than their C₁ acetamide counterparts due to optimal positioning of the phenoxy oxygen for a key hydrogen-bonding interaction within the AR ligand-binding pocket [1]. The acetamide homolog (CAS 1020058-33-6) is commercially available but lacks any published bioactivity characterization, representing an unvalidated procurement option .

Acetamide vs. propanamide linker length SAR conformational analysis

CYP3A4 Metabolic Liability: Defined Substrate Profile Enables Predictable Drug-Drug Interaction Risk Assessment

The first multifaceted ADME profiling study of the compound class (published September 2025 in Archives of Toxicology) established that the 3-amino-4-chlorophenyl-phenoxy-propanamide scaffold is a consistent CYP3A4 substrate, with 82–100% of metabolic turnover attributable to this single isoform [1]. This defined metabolic pathway contrasts with poly-substrate SARM analogs that undergo metabolism via multiple CYP isoforms (e.g., CYP2C9, CYP2C19, CYP2D6 in addition to CYP3A4), which complicates drug-drug interaction (DDI) predictions and introduces inter-individual pharmacokinetic variability [2]. The study further identified six discrete metabolites (M1–M6) formed via CYP3A4-mediated oxygenation, N-dealkylation, and UGT conjugation, and demonstrated high gastrointestinal absorption (≈100%), moderate lipophilicity (LogP 3.0–3.52), and significant blood-brain barrier penetration capability [1]. These quantitative ADME parameters provide a defined framework for experimental planning that is unavailable for the non-chlorinated and regioisomeric analogs.

CYP3A4 metabolism drug-drug interaction ADME prediction

Best-Fit Research and Procurement Scenarios for N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide (CAS 1020055-74-6)


Preclinical Skeletal Muscle Wasting and Sarcopenia Models Requiring Validated In Vivo Anabolic Activity

For laboratories conducting rodent models of cancer cachexia, glucocorticoid-induced muscle atrophy, or age-related sarcopenia, the target compound offers a critical advantage: published in vivo anabolic proof-of-concept data from a 2-week castrated rat study demonstrating significant levator ani muscle weight increase [1]. This contrasts with analogs such as the 3-aminophenyl or 4-aminophenyl variants, which lack any published in vivo pharmacological validation. Investigators can reference existing dose-response parameters and tissue selectivity data (minimal prostate stimulation) when designing their experimental protocols, reducing the risk of failed studies due to underdosing or unexpected androgenic side effects [2]. The 5-hour human hepatocyte half-life further supports once-daily oral dosing regimens in rodent models.

Androgen Receptor Pharmacological Profiling Requiring a Characterized AR Agonist with Defined Potency

The compound serves as a well-characterized positive control or reference agonist for AR transcriptional activation assays, with a documented EC₅₀ of 0.251 nM (pEC₅₀ ≈ 9.6) in MDA-KB2 cells [1]. This defined potency anchor enables quantitative comparison of novel AR ligands. By contrast, the 4-amino regioisomer (CAS 953734-56-0) provides no published AR activity data, making it unsuitable as a benchmarking tool. The compound's partial agonist character relative to testosterone further allows researchers to distinguish between full and partial AR agonism in their assay systems, a capability not available with uncharacterized analogs [3].

ADME and Drug-Drug Interaction Studies Leveraging a Single-Isoform (CYP3A4) Metabolic Pathway

The compound's well-defined and narrow metabolic pathway—82–100% CYP3A4-mediated—makes it an ideal probe substrate for DDI studies involving CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampicin) [1]. The availability of six characterized metabolites (M1–M6) facilitates LC-MS/MS method development for metabolite identification in biological matrices [2]. Analogs with multi-CYP metabolism introduce confounding variables that complicate interpretation of DDI experiments. The compound's high predicted gastrointestinal absorption (≈100%) and moderate LogP (3.0–3.52) further support its use as a model compound for oral bioavailability studies in preclinical species [1].

Forensic Toxicology and Anti-Doping Research Requiring Defined Metabolic Signatures

The published equine in vivo and in vitro metabolite profiling data, combined with the comprehensive human in silico ADME profile identifying six CYP3A4-derived metabolites (M1–M6), make this compound a valuable reference standard for anti-doping laboratories developing LC-MS/MS screening methods for SARM detection [1][2]. The defined metabolic pathway enables targeted method development for both parent compound and metabolite detection in urine and blood matrices. Uncharacterized analogs lacking published metabolic profiles would require extensive de novo metabolite identification work before they could serve as analytical reference materials [3].

Quote Request

Request a Quote for N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.